1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
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Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C20H19F2N3O4S2 and its molecular weight is 467.51. The purity is usually 95%.
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Biological Activity
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound integrates a benzothiazole moiety with piperazine and sulfonyl functionalities, which are known to enhance biological activity against various targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features:
- Benzothiazole : A bicyclic structure that contributes to the compound's pharmacological properties.
- Piperazine Ring : Known for its role in enhancing solubility and biological activity.
- Methoxyphenyl Sulfonyl Group : This moiety is significant for interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.2 | Induction of apoptosis via ROS |
MCF7 (Breast) | 12.8 | Inhibition of cell proliferation |
HepG2 (Liver) | 18.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The results indicate a broad-spectrum activity, particularly against Gram-positive bacteria.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 32 µg/mL |
Escherichia coli | 15 | 64 µg/mL |
Pseudomonas aeruginosa | 18 | 48 µg/mL |
These results highlight the potential of the compound as an antimicrobial agent, warranting further investigation into its mechanism of action.
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with cancer progression and microbial resistance.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models. For instance:
- Study on Breast Cancer Models : A study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting potential for clinical application.
- Antimicrobial Efficacy in Animal Models : In vivo studies showed that administration of the compound led to a marked decrease in bacterial load in infected mice, supporting its use as an antimicrobial treatment.
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S2/c1-29-14-2-4-15(5-3-14)31(27,28)12-18(26)24-6-8-25(9-7-24)20-23-19-16(22)10-13(21)11-17(19)30-20/h2-5,10-11H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJNGFKKAHVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.